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2-Amino-N-(3-bromo-benzyl)-N-
Compound Name:
isopropyl-acetamide

Cat. No.: B7845083

Get Quote

A comprehensive analysis of the predicted crystal structure of 2-Amino-N-(3-bromo-benzyl)-

N-isopropyl-acetamide and its comparison with structurally related analogs.

Introduction

In the realm of drug discovery and materials science, a thorough understanding of a molecule's
three-dimensional structure is paramount. The precise arrangement of atoms in a crystal lattice
dictates its physicochemical properties, including solubility, stability, and biological activity. This
guide focuses on 2-Amino-N-(3-bromo-benzyl)-N-isopropyl-acetamide, a compound of
interest for which, to date, no experimental crystal structure has been publicly reported.

The absence of an experimentally determined structure presents a significant challenge for
researchers. This guide, therefore, provides a multi-faceted approach to understanding the
probable structural characteristics of this molecule. By leveraging data from structurally similar
compounds, outlining a clear experimental path for its determination, and employing
computational predictions, we aim to offer a valuable resource for scientists working with this
and related molecules.
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Predicted Structural Analysis of 2-Amino-N-(3-
bromo-benzyl)-N-isopropyl-acetamide

Based on its chemical composition (C12H17BrN20)[1], we can predict several key structural
features for 2-Amino-N-(3-bromo-benzyl)-N-isopropyl-acetamide. The molecule possesses
a flexible side chain containing an isopropyl group and a benzyl group, which will influence its
conformational possibilities. The presence of a bromine atom on the phenyl ring is expected to
play a significant role in the crystal packing through halogen bonding. Furthermore, the primary
amine and the amide group provide sites for hydrogen bonding, which will be a dominant
intermolecular force governing the crystal structure.

Comparative Analysis with Structurally Related
Compounds

To substantiate our predictions, we will compare the hypothetical structure of our target
molecule with the experimentally determined crystal structures of two closely related analogs:
N-(3-Bromophenyl)acetamide and N-(4-Bromophenyl)acetamide. These compounds share the
bromophenyl and acetamide moieties, providing a solid foundation for structural comparison.
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Feature

N-(3-
Bromophenyl)aceta
mide

N-(4-
Bromophenyl)aceta
mide

Predicted: 2-
Amino-N-(3-bromo-
benzyl)-N-
isopropyl-
acetamide

Crystal System

Monoclinic[2]

Monoclinic[3]

Likely Monoclinic or
Orthorhombic

Space Group

P21/c[?]

P21/c[3]

To be determined

Key Intermolecular

Interactions

N-H---O hydrogen
bonds, C-H---1t

interactions

N-H---O hydrogen
bonds, C-H---1t

interactions[3]

N-H---O hydrogen
bonds, N-H---N
hydrogen bonds,
Halogen bonding
(Br---O/N), C-H:--1t
interactions

Hydrogen Bonding

Forms chains along

Forms chains along

Expected to form a
more complex 3D

network due to the

Network the b-axis[3] the b-axis[3] N ]
additional amine
group.

Limited due to the High, due to the

Conformational direct linkage of the Limited, similar to the rotatable bonds in the

Flexibility phenyl and acetamide  3-bromo analog. benzyl and isopropyl

groups.

groups.

The crystal structures of both N-(3-Bromophenyl)acetamide and N-(4-Bromophenyl)acetamide

are stabilized by N-H---O hydrogen bonds, forming chains of molecules.[3] In our target

molecule, the presence of the additional primary amine introduces the possibility of N-H---N

hydrogen bonds, potentially leading to a more intricate and robust three-dimensional hydrogen-

bonding network. The bulky isopropyl and flexible benzyl groups will also introduce significant

steric hindrance, influencing the overall packing arrangement in the crystal lattice.
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Experimental Workflow for Crystal Structure
Determination

For researchers aiming to experimentally determine the crystal structure of 2-Amino-N-(3-
bromo-benzyl)-N-isopropyl-acetamide, the following workflow is recommended. Single-
crystal X-ray diffraction (SCXRD) is the definitive method for elucidating the three-dimensional
structure of small molecules.[4][5][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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